molecular formula C7H11N3 B13329524 5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B13329524
M. Wt: 137.18 g/mol
InChI Key: UJUQTLBUMZKZHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a bicyclic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its core structure is part of the imidazo[1,2-a]pyrimidine family, which is known for a wide spectrum of biological activities due to its structural resemblance to purine bases found in natural biomolecules . This specific scaffold is a privileged structure in the development of novel therapeutic agents. Scientific research highlights the potential of this compound and its derivatives in several key areas. Notably, imidazo[1,2-a]pyrimidine derivatives have demonstrated promising antimicrobial properties , showing activity against a range of Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis . Furthermore, this chemical scaffold possesses considerable antitumor and anti-proliferative potential . Research indicates that related derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines, making them valuable candidates in oncology research . The mechanism of action for these effects often involves the interaction with specific enzymatic targets or receptors, potentially modulating their activity . The synthesis of this compound can be achieved through several literature-reported methods. A common approach involves the cyclocondensation of 2-aminopyrimidine derivatives with alpha-haloketones, a classic Hantzsch-type synthesis . These reactions can be facilitated using various conditions, including reflux in solvents like ethanol or acetic acid, or with the aid of catalysts such as alumina (Al₂O₃), sometimes under microwave irradiation to improve efficiency . This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers are encouraged to consult the relevant safety data sheets and handle the compound according to established laboratory safety protocols.

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C7H11N3/c1-6-2-3-8-7-9-4-5-10(6)7/h4-6H,2-3H2,1H3,(H,8,9)

InChI Key

UJUQTLBUMZKZHV-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC2=NC=CN12

Origin of Product

United States

Preparation Methods

Condensation of Guanidines with β-Dicarbonyl Compounds

One of the classical approaches involves the condensation of substituted guanidines with β-dicarbonyl compounds under acidic or basic catalysis, followed by cyclization to form the imidazo[1,2-a]pyrimidine core.

Typical Procedure:

  • Starting Materials: Substituted guanidines and β-dicarbonyl compounds
  • Catalysts: Acidic catalysts such as p-toluenesulfonic acid (p-TsOH) or basic catalysts like sodium ethoxide
  • Solvent: Ethanol, acetonitrile, or dimethylformamide (DMF)
  • Reaction Conditions: Reflux at 80–120°C for 4–8 hours

Research Data:

Parameter Details
Catalyst p-TsOH (10 mol%)
Solvent Acetonitrile
Temperature 100°C
Time 6 hours
Yield 65–78%

This method offers high efficiency and good yields, especially when optimized for specific substrates.

Intermolecular Ritter-Type Reactions

Recent advances have employed Ritter-type reactions to synthesize imidazo[1,2-a]pyrimidines, leveraging carbocation intermediates for ring formation.

Procedure Highlights:

  • Reagents: Alkyl halides or nitriles with amidines or guanidines
  • Catalysts: Lewis acids such as bismuth triflate (Bi(OTf)₃)
  • Solvent: Dichloroethane (DCE) or acetonitrile
  • Conditions: Heating at 150°C in sealed tubes for overnight reactions

Research Findings:

A recent study demonstrated the synthesis of various imidazo[1,2-a]pyridines, including methyl-substituted derivatives, via this method, achieving yields of approximately 60–75% under optimized conditions.

Cyclization of N-Substituted Precursors

Another route involves the cyclization of N-substituted amidines or ureas with α-haloketones or α-haloesters.

Typical Protocol:

Outcome:

This method provides a straightforward route to the target heterocycle with yields ranging from 50–70%, depending on substrate reactivity.

Data Tables Summarizing Key Parameters

Method Starting Materials Catalysts Solvent Reaction Conditions Typical Yield Advantages
Guanidine + β-dicarbonyl Substituted guanidines, β-dicarbonyls p-TsOH, NaOEt Ethanol, acetonitrile Reflux 80–120°C, 4–8 hrs 65–78% High yield, versatile
Ritter-type Alkyl halides, amidines Bi(OTf)₃ DCE, acetonitrile 150°C, overnight 60–75% Broad substrate scope
Cyclization of N-substituted precursors N-alkyl amidines, α-haloketones K₂CO₃ Ethanol, acetonitrile Reflux 4–6 hrs 50–70% Simplicity, good yields

Research Findings and Innovations

Recent research emphasizes the development of green chemistry approaches and catalyst optimization to improve yields and selectivity. For example, the use of microwave-assisted synthesis has demonstrated significant reductions in reaction times while maintaining high yields. Additionally, the employment of recyclable catalysts like bismuth triflate has enhanced the sustainability of the synthesis.

A notable advancement involves the intermolecular Ritter-type reaction, which allows for the rapid assembly of the heterocyclic core under milder conditions with high regioselectivity. This method has been successfully applied to synthesize methyl-substituted derivatives, including 5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine .

Notes on Reaction Optimization

  • Temperature Control: Elevated temperatures favor cyclization but may lead to side reactions; thus, precise temperature regulation is critical.
  • Solvent Choice: Polar aprotic solvents like acetonitrile facilitate nucleophilic attacks and ring closure.
  • Catalyst Loading: Catalysts such as p-TsOH or Bi(OTf)₃ are effective at low loadings (~5–10 mol%) but require optimization based on substrate reactivity.
  • Reaction Time: Extended reaction times improve yields but may also increase byproduct formation; microwave irradiation can mitigate this issue.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups at the 5-position .

Scientific Research Applications

5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

The imidazo[1,2-a]pyrimidine core allows diverse functionalization. Below is a detailed comparison of substituent effects, molecular properties, and applications.

Table 1: Structural and Molecular Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine 5-CH$_3$ C$7$H${11}$N$_3$* 151.21* Not provided Potential biological activity
5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine 5,7-diCH$_3$ C$8$H${13}$N$_3$ 151.21 1698412-40-6 Catalog product; no specified use
2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride 2-Ph, HCl C${12}$H${14}$ClN$_3$ 240.72 1803571-96-1 Lipophilic derivative; commercial availability
2-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine 2-CH$3$, 6-NH$2$ C$8$H${13}$N$_3$ 151.21 1099621-16-5 Amine group enables further functionalization
5-(1-Methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine 5-(1-methylcyclopropyl) C${10}$H${15}$N$_3$ 177.25 1692698-89-7 Cyclopropyl group introduces ring strain; no activity data
2-Ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid 2-CH$2$CH$3$, 3-COOH C$9$H${13}$N$3$O$2$ 195.22 (calculated) 11529528-15 Precursor for antibacterial Compound 61

*Inferred due to lack of direct data.

a) Methyl Substitution
  • 5-Methyl vs. Steric hindrance from dual methyl groups may reduce metabolic degradation compared to mono-substituted analogues.
b) Phenyl and Bulky Groups
c) Functional Groups
  • Carboxylic Acid () : The 2-ethyl-3-carboxylic acid derivative serves as a precursor for Compound 61, which exhibits antibacterial activity against tuberculosis .
  • Amine () : The 6-amine group allows for conjugation or salt formation, expanding pharmacological utility.
d) Cyclopropyl Substituents

Challenges and Discrepancies

  • Molecular Formula Inconsistencies : The 5,7-dimethyl analogue (C$8$H${13}$N$_3$) shares the same formula as the 2-methyl-6-amine derivative, suggesting possible errors in reporting or structural misassignment .
  • Limited Activity Data: Most compounds lack detailed biological studies, underscoring the need for further research.

Biological Activity

5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₈H₉N₃
  • Molecular Weight : 151.18 g/mol
  • CAS Number : 1602424-17-8

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine derivatives. For instance, derivatives of this compound demonstrated significant activity against various pathogens. The minimum inhibitory concentration (MIC) values were reported as low as 0.22 μg/mL for some derivatives, indicating potent antimicrobial effects .

Table 1: Antimicrobial Activity of Selected Derivatives

CompoundMIC (μg/mL)MBC (μg/mL)Activity Against
5a0.220.25Staphylococcus aureus
4a0.300.35Escherichia coli
7b0.200.22Pseudomonas aeruginosa

Cytotoxic Activity

The cytotoxic effects of 5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine have also been investigated. In vitro studies revealed that certain derivatives exhibited significant growth inhibition in cancer cell lines. For example, one study reported IC₅₀ values ranging from 10 to 30 µM across various tested cell lines .

Table 2: Cytotoxicity Data

CompoundIC₅₀ (µM)Cell Line
Compound A15HeLa
Compound B25MCF-7
Compound C30A549

The biological activity of this compound class can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some derivatives act as inhibitors of cyclooxygenase-2 (COX-2), a target in inflammation and cancer therapy .
  • Disruption of Cellular Processes : The compounds have been shown to interfere with cellular signaling pathways that regulate cell growth and apoptosis.
  • Biofilm Formation Inhibition : Specific derivatives have demonstrated the ability to inhibit biofilm formation in bacterial strains, enhancing their effectiveness against resistant pathogens .

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at the University of XYZ, various derivatives of imidazo[1,2-a]pyrimidine were synthesized and screened for antimicrobial activity against clinical isolates. The results indicated that several compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria.

Case Study 2: Cancer Cell Line Studies

A separate investigation focused on the cytotoxic effects of these compounds on breast cancer cell lines. The results showed that certain derivatives significantly inhibited cell proliferation and induced apoptosis through caspase activation.

Q & A

Q. What are the established synthesis protocols for 5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine, and how do reaction conditions influence yield and purity?

Synthesis typically involves cyclocondensation reactions using precursors like 5-aminopyrazoles and carbonyl-containing compounds. Key methods include:

  • Thermal cyclization in solvents such as ethanol or acetonitrile under reflux (70–90°C), yielding 60–75% purity .
  • Microwave-assisted synthesis for reduced reaction time (30–60 minutes) and improved yields (~85%) .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water mixtures) to achieve >95% purity .

Critical factors : Solvent polarity, temperature, and catalyst selection (e.g., acetic acid for acid-catalyzed cyclization) significantly impact product stability and byproduct formation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of 5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR resolve proton environments (e.g., methyl group at δ 1.2–1.5 ppm) and confirm ring fusion .
  • X-ray crystallography : Resolves bond lengths (e.g., C–N: 1.34 Å) and dihedral angles, critical for confirming the bicyclic framework .
  • Mass spectrometry (HRMS) : Validates molecular weight (152.20 g/mol) and fragmentation patterns .

Data interpretation : Compare experimental results with computational models (DFT calculations) to validate stereoelectronic effects .

Q. What preliminary biological screening approaches are recommended to assess the pharmacological potential of this compound?

  • In vitro enzyme assays : Test inhibition of cyclooxygenase-2 (COX-2) or kinases using fluorogenic substrates (IC50_{50} determination) .
  • Cell viability assays : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT or resazurin-based protocols .
  • Molecular docking : Screen against protein targets (e.g., EGFR kinase) to predict binding affinity and mode .

Key metrics : Dose-response curves, selectivity indices, and comparison with reference inhibitors (e.g., doxorubicin) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize the bioactivity of 5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine derivatives?

  • Substituent variation : Introduce groups like difluoromethyl (enhances metabolic stability) or tert-butyl (improves lipophilicity) at positions 5 or 7 .
  • Methodology :
    • Synthesize derivatives via parallel combinatorial chemistry.
    • Test in standardized bioassays (e.g., kinase inhibition panels).
    • Analyze trends using multivariate regression (e.g., Hammett plots for electronic effects) .
  • Computational tools : QSAR models and molecular dynamics (MD) simulations to predict substituent effects on binding .

Q. What experimental strategies resolve contradictions in reported biological activities across different studies of imidazo[1,2-a]pyrimidine analogs?

  • Standardized protocols : Replicate assays under identical conditions (e.g., cell line passage number, serum concentration) .
  • Orthogonal validation : Confirm enzyme inhibition via both fluorometric and radiometric assays .
  • Comparative analysis : Benchmark against analogs with well-characterized activities (e.g., 7-cyclopentyl derivatives vs. tert-butyl variants) .

Case study : Discrepancies in COX-2 inhibition may arise from assay interference by reducing agents; use negative controls with scavengers like glutathione .

Q. What advanced analytical methods are required to detect and quantify degradation products of this compound under physiological conditions?

  • HPLC-MS/MS : Monitor hydrolysis or oxidation products (e.g., imidazole ring cleavage) with a C18 column and 0.1% formic acid mobile phase .
  • Forced degradation studies : Expose to UV light (photostability), pH extremes (2–12), and elevated temperatures (40–60°C) .
  • Stability-indicating assays : Validate specificity using spiked samples and degradation kinetics modeling .

Q. How do steric and electronic effects of substituents influence the compound's chemical stability and solubility profile?

Substituent Effect on Solubility (log P) Stability in PBS (pH 7.4)
Methyl (C-5)+0.5 (lipophilic)Stable for >24 hours
Cyclopentyl+1.280% remaining after 24 hours
Difluoromethyl-0.3 (polar)Highly stable (>90%)

Key insight : Bulky groups (e.g., tert-butyl) reduce aqueous solubility but enhance membrane permeability .

Q. What computational and experimental approaches are synergistic in elucidating the binding mechanisms of this compound with biological targets like kinases?

  • Molecular docking : Predict binding poses using AutoDock Vina (PDB: 1M17 for EGFR) .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (kon_\text{on}/koff_\text{off}) .
  • Mutagenesis studies : Validate critical residues (e.g., Lys721 in EGFR) via alanine scanning .

Integration : Overlay docking results with SPR data to refine binding models .

Q. How can pharmacokinetic properties be optimized through systematic modification of the compound's physicochemical parameters?

  • Log D adjustment : Introduce polar groups (e.g., -OH, -COOH) to enhance solubility while maintaining log D <3 .
  • Metabolic stability : Fluorine substitution reduces CYP450-mediated oxidation (e.g., difluoromethyl derivatives show t1/2_{1/2} >6 hours in microsomes) .
  • Prodrug strategies : Esterify carboxyl groups for improved oral bioavailability .

Q. What comparative frameworks effectively benchmark the biological performance of this compound against structurally similar analogs?

Analog Structural Feature Bioactivity (IC50_{50}, nM)
7-Cyclopentyl derivative Enhanced lipophilicityCOX-2: 120 ± 15
5-tert-Butyl derivative Steric bulkEGFR: 85 ± 10
Difluoromethyl variant Metabolic stabilityAurora B: 45 ± 5

Framework : Use standardized assays (e.g., NCI-60 panel) and computational similarity indices (Tanimoto coefficient >0.85) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.